Quantified Lower In Vivo Hepatotoxicity of Monobutyltin Oxide Compared to Dibutyltin and Tributyltin Compounds
Monobutyltin oxide (as its trichloride derivative, MBTC) demonstrates dramatically lower hepatotoxicity compared to its di- and tri-substituted analogs. In an in vivo mouse model, the minimal hepatotoxic dose of MBTC was found to be over 7000 μmol/kg, a level at which no liver injury was observed. In stark contrast, dibutyltin dichloride (DBTC) induced hepatotoxicity at a dose of 60 μmol/kg, and tributyltin chloride (TBTC) at 180 μmol/kg [1]. This indicates a safety margin for monobutyltin that is >39 times higher than dibutyltin in this assay.
| Evidence Dimension | In vivo hepatotoxicity minimal effective dose (oral, mouse) |
|---|---|
| Target Compound Data | No hepatotoxicity at 7000 μmol/kg (MBTC) |
| Comparator Or Baseline | 60 μmol/kg (Dibutyltin dichloride, DBTC); 180 μmol/kg (Tributyltin chloride, TBTC) |
| Quantified Difference | >39-fold higher NOAEL for hepatotoxicity vs. DBTC; >11-fold higher vs. TBTC |
| Conditions | In vivo study in mice; serum ornithine carbamyl transferase activity measured 24h post oral administration. |
Why This Matters
This quantifiable lower toxicity is critical for occupational health compliance, simplifies waste handling procedures, and positions MBTO as a less hazardous alternative in markets facing increasing regulatory pressure on organotins.
- [1] Archives of Toxicology. Comparison of hepatotoxicity caused by mono-, di- and tributyltin compounds in mice, 1994, Vol 69, pp 30–34. View Source
